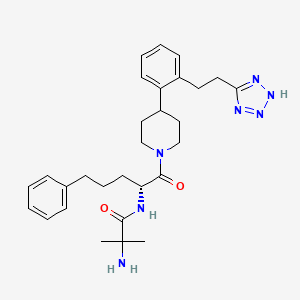
Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate is an organofluorine compound known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate can be synthesized through a reaction between ethyl chloroformate and 1H,1H,2H,2H-perfluorohexanol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 1H,1H,2H,2H-perfluorohexanol and ethyl carbonate.
Transesterification: It can react with other alcohols to form different carbonates.
Reduction: Under specific conditions, it can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: 1H,1H,2H,2H-perfluorohexanol and ethyl carbonate.
Transesterification: Various alkyl carbonates.
Reduction: 1H,1H,2H,2H-perfluorohexanol.
Aplicaciones Científicas De Investigación
Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Employed in the development of fluorinated surfactants and biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and stability.
Industry: Applied in the production of coatings, lubricants, and specialty polymers due to its low surface energy and chemical resistance.
Mecanismo De Acción
The mechanism by which ethyl 1H,1H,2H,2H-perfluorohexyl carbonate exerts its effects is primarily through its interaction with other molecules via its fluorinated tail. The perfluorinated chain provides hydrophobic and lipophobic properties, making it an excellent surfactant and barrier material. Its molecular targets include hydrophobic surfaces and interfaces, where it can form stable, low-energy films.
Comparación Con Compuestos Similares
Similar Compounds
- 1H,1H,2H,2H-Perfluorodecyl acrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
- 1H,1H,2H,2H-Perfluorodecyl iodide
Uniqueness
Ethyl 1H,1H,2H,2H-perfluorohexyl carbonate stands out due to its specific combination of a carbonate ester and a perfluorinated tail. This structure imparts unique properties such as enhanced thermal stability and chemical resistance compared to other similar compounds. Its ability to form stable films and coatings makes it particularly valuable in industrial applications.
Propiedades
Fórmula molecular |
C9H9F9O3 |
|---|---|
Peso molecular |
336.15 g/mol |
Nombre IUPAC |
ethyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C9H9F9O3/c1-2-20-5(19)21-4-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h2-4H2,1H3 |
Clave InChI |
QCDASHSHVAERGU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(2Z)-2-[[5-[2-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexyl)thiophen-2-yl]-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12083569.png)



![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)
![(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B12083596.png)

